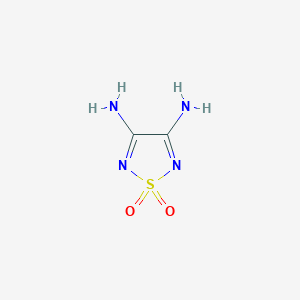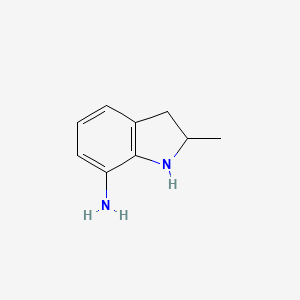
2-Methylindolin-7-amine
Übersicht
Wissenschaftliche Forschungsanwendungen
Electrochemical Reduction of N-Nitrosamines
- Application : Electrochemical reduction of N-nitrosamines like 1-nitroso 2-methylindoline in acidic media to form 1-amino 2-methylindoline. This reduction involves a 4-electron cathodic wave and varies with the choice of electrolyte (Jacob, Moinet, & Tallec, 1982).
Synthesis and Characterization of Heterocyclic Derivatives
- Application : 1-Amino-2-methylindoline is a precursor in synthesizing antihypertension drugs. It reacts with monochloramine to form 1-amino-2-methylindole and azo(2-methyl)indoline, both of which have been characterized through various analytical methods (Peyrot et al., 2001).
Swern Oxidation
- Application : Converting amines such as indoline and 2-methylindoline into indoles and 2-methylindole through Swern oxidation, a process that also produces methylthiomethyl amines (Keirs & Overton, 1987).
Kinetic Resolution of Heterocyclic Amines
- Application : The kinetic resolution of 2-methylindoline using (S)-naproxen acyl chloride to predominantly form (S,S)-diastereoisomeric amides (Krasnov et al., 2002).
Raschig Process Synthesis
- Application : Synthesis of 1-amino-2-methylindoline by the Raschig process, involving the oxidation of 1-amino-2-methylindoline by chloramine and exploring various reaction conditions to optimize yield (Elkhatib et al., 2002).
Copper-Catalyzed Intramolecular Benzylic C-H Amination
- Application : A copper-catalyzed intramolecular amination of 2-methylbenzamides to synthesize isoindolinones, significant in medicinal chemistry. This process uses a mild oxidant and suggests a divergent mechanism based on the type of directing group used (Yamamoto et al., 2016).
Dehydrogenation of Liquid Organic Hydrogen Carriers
- Application : Investigating indole derivatives like 2-methylindoline as promising Liquid Organic Hydrogen Carriers (LOHCs) for renewable energy storage, using techniques like XPS, TPD, and DFT (Bachmann et al., 2019).
Novel Substituted 1-Iminoisoindoline Derivatives
- Application : Synthesis and study of novel isoindoline derivatives, with a focus on their crystal and molecular structures, and evaluation of their antiproliferative activity in vitro (Sović et al., 2011).
Metal-Free Cascade Formation of Intermolecular C-N Bonds
- Application : An electrochemical method for constructing substituted isoindolinones by reduction/amidation of 2-carboxybenzaldehydes and amines, offering a metal-free approach for isoindolinone synthesis (Zou et al., 2021).
Eigenschaften
IUPAC Name |
2-methyl-2,3-dihydro-1H-indol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6,11H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUMBVIRYZTYPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylindolin-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



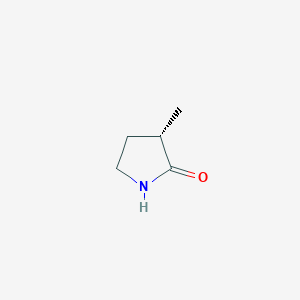
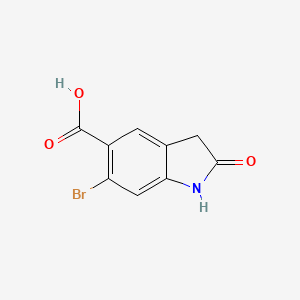
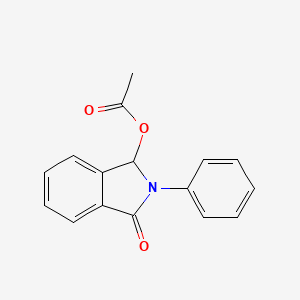
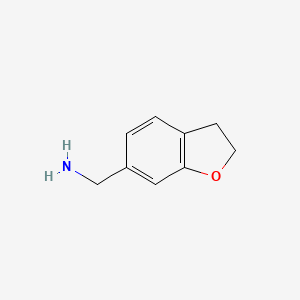
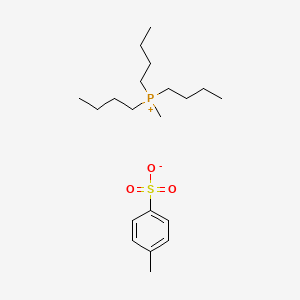

![6H-Benzo[c]chromen-3-ol](/img/structure/B3144711.png)
![3,3-Dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144719.png)
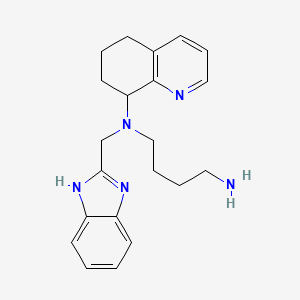
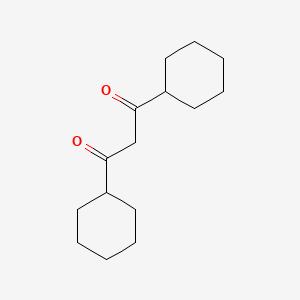
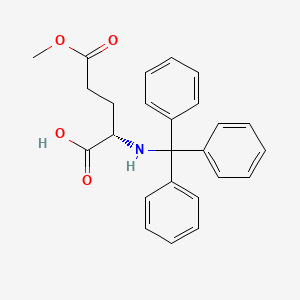
![Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3144743.png)

